Swertisina

Descripción general

Descripción

Swertisin es un compuesto flavonoides que se encuentra en diversas plantas, incluyendo Commelina communis, Desmodium caudatum y Semen Ziziphi Spinosae . Exhibe una gama de actividades biológicas, tales como propiedades antihiperglucémicas, antidiabéticas y antioxidantes . Debido a sus posibles beneficios terapéuticos, swertisin ha ganado una atención significativa en la investigación científica.

Aplicaciones Científicas De Investigación

Swertisin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Swertisin ejerce sus efectos a través de diversas vías moleculares:

Acción antidiabética: Swertisin inhibe SGLT2 en el riñón, reduciendo la reabsorción de glucosa y disminuyendo los niveles de glucosa en sangre.

Neogénesis de islotes: Promueve la diferenciación de progenitores pancreáticos en células de los islotes a través de la vía p38 MAP quinasa-SMAD, que involucra a Neurogenina-3 y proteínas Smad.

Efectos neurológicos: Swertisin aumenta la expresión de las subunidades del receptor GABA, lo que potencialmente contribuye a sus efectos sedantes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Swertisin puede sintetizarse a través de una serie de reacciones químicas. Un método implica añadir solución acuosa ácida y enzima biológica a polvo de swertia franchetiana grueso, seguido de enzimas durante 10-30 horas. La mezcla se refluye y se extrae usando una solución de metanol al 60%-70%. La solución concentrada se filtra a través de una columna de resina de absorción macroporosa, se eluyó con agua y solución de etanol, y luego se cristalizó para obtener swertisin .

Métodos de producción industrial: La producción industrial de swertisin implica pasos similares pero a mayor escala. El proceso incluye hidrólisis enzimática, extracción, filtración y cristalización. La cromatografía de contracorriente de alta velocidad se utiliza para la purificación final para asegurar una alta pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: Swertisin experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que forma rotámeros mediante la rotación alrededor del enlace C-glicosídico .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran swertisin incluyen metanol, etanol y soluciones ácidas. Las condiciones a menudo implican reflujo, hidrólisis enzimática y cromatografía .

Principales productos formados: Los principales productos formados a partir de las reacciones de swertisin incluyen sus formas oxidadas y reducidas, así como diversos derivados glicosilados .

Comparación Con Compuestos Similares

Swertisin a menudo se compara con otros flavonoides, como la espinósina y la embinoidina:

Espinósina: Similar a swertisin, la espinósina es un flavonoide glicosilado con efectos ansiolíticos e hipnóticos.

El patrón de glicosilación único de swertisin y su capacidad para modular múltiples vías biológicas lo convierten en un compuesto de gran interés en diversos campos de investigación.

Propiedades

IUPAC Name |

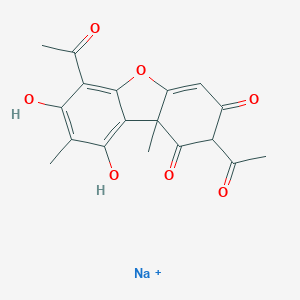

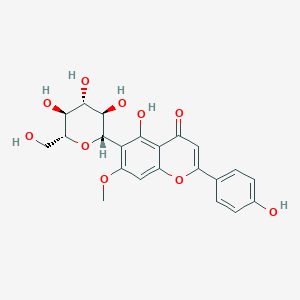

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRULANJVVJLFI-DGHBBABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990181 | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6991-10-2 | |

| Record name | Swertisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of swertisin?

A1: Swertisin exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].

Q2: How does swertisin exert its antidiabetic effects?

A2: Swertisin promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].

Q3: What is known about swertisin's mechanism in mitigating cognitive impairment?

A3: Swertisin has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].

Q4: How does swertisin interact with the GABAergic system?

A4: Research suggests that swertisin may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].

Q5: Does swertisin offer protection against oxidative stress?

A5: Yes, swertisin demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].

Q6: What is the molecular formula and weight of swertisin?

A6: The molecular formula of swertisin is C22H22O10, and its molecular weight is 446.4 g/mol [].

Q7: What spectroscopic techniques are typically used to characterize swertisin?

A7: Swertisin is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].

Q8: What analytical methods are employed for the quantification of swertisin?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for swertisin quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying swertisin in plant materials [, ].

Q9: How is the quality of swertisin ensured during its production?

A9: Quality control measures for swertisin involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].

Q10: Are there any specific challenges in isolating and purifying swertisin?

A10: Isolating and purifying swertisin can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].

Q11: What is the role of chromatographic techniques in swertisin research?

A11: Chromatographic techniques are essential for isolating, purifying, and analyzing swertisin. They enable the separation of swertisin from complex plant matrices and the identification and quantification of its metabolites [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)